2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Biological Properties
Compounds with the benzoxazinone skeleton, similar to the query compound, have been studied for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds are of high interest due to their potential agronomic utility. A review paper presents the methods employed for their synthetic obtention and their degradation and phytotoxicity experiments, underscoring the ongoing research into their potential agronomic utility (Macias et al., 2006).
Anticancer and Antiviral Activities
Research into the synthesis of pyrazoline-substituted thiazolidinones, which share a core structural similarity with the query compound, has demonstrated selective inhibition of leukemia cell lines. This highlights the potential of such compounds in the development of new anticancer agents. A study on the in vitro anticancer activity of these compounds against 60 cancer cell lines revealed appreciable growth inhibition, indicating the promise of these compounds in anticancer research (Havrylyuk et al., 2013).
Electrochromic Materials
Another research avenue for related compounds is in the development of electrochromic materials. One study synthesized novel monomers coupling with thiophene derivatives, resulting in polymers with potential applications in NIR electrochromic devices due to their high coloration efficiency and fast response time (Zhao et al., 2014).
Organic Synthesis Methodologies
Studies also focus on the synthesis methodologies of related compounds, offering insights into organic synthesis processes that can be applied to a wide range of chemical compounds. For example, a study on the synthesis of pyranopyrazoles using isonicotinic acid as an organocatalyst demonstrates a green, simple, and efficient method for preparing these compounds, which could be analogous to methods used for synthesizing the query compound (Zolfigol et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-18-10-6-5-9-17(18)24-14-13-23(20(26)21(24)27)15-19(25)22-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETQLMDUZKGDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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